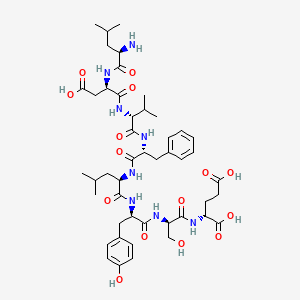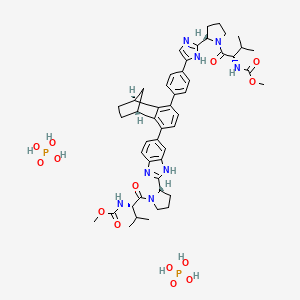
Emitasvir (diphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emitasvir (diphosphate) is a novel small molecule inhibitor targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). It is primarily used in the treatment of chronic hepatitis C infections. The compound has shown significant efficacy in clinical trials, particularly when used in combination with other antiviral agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Emitasvir (diphosphate) involves several key steps, including enantioselective enzymatic desymmetrization with hydrolases. This method helps to avoid the loss of chiral raw materials during the resolution process. The synthesis route has been optimized to improve the overall yield of the target active pharmaceutical ingredient .
Industrial Production Methods: The industrial production of Emitasvir (diphosphate) has been scaled up to kilogram levels. The optimized process involves multiple steps, including the use of specific reagents and conditions to ensure high purity and yield. The final product is obtained as a white to off-white solid, which is then formulated for oral administration .
Analyse Des Réactions Chimiques
Types of Reactions: Emitasvir (diphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Emitasvir (diphosphate) .
Applications De Recherche Scientifique
Emitasvir (diphosphate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of viral proteins.
Biology: Investigated for its effects on viral replication and protein interactions.
Medicine: Primarily used in the treatment of chronic hepatitis C infections.
Industry: Utilized in the development of antiviral therapies and pharmaceutical formulations.
Mécanisme D'action
Emitasvir (diphosphate) exerts its effects by binding with high affinity to the NS5A protein of the hepatitis C virus. This binding disrupts the function of the NS5A protein in the viral replication complex, thereby inhibiting viral replication. The molecular targets and pathways involved include the NS5A dimer and its associated replication machinery .
Comparaison Avec Des Composés Similaires
Sofosbuvir: Another antiviral agent used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor similar to Emitasvir (diphosphate), used in combination with Sofosbuvir.
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Uniqueness of Emitasvir (diphosphate): Emitasvir (diphosphate) is unique due to its high affinity binding to the NS5A protein and its optimized synthesis route, which improves yield and purity. Additionally, its combination with other antiviral agents has shown high efficacy in clinical trials, making it a valuable addition to hepatitis C treatment regimens .
Propriétés
Formule moléculaire |
C49H64N8O14P2 |
|---|---|
Poids moléculaire |
1051.0 g/mol |
Nom IUPAC |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1S,8R)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid |
InChI |
InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38-,39-,42-,43-;;/m0../s1 |
Clé InChI |
KRUXCUGAHYWSKK-ZHMFATAFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@@H]6CC[C@@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



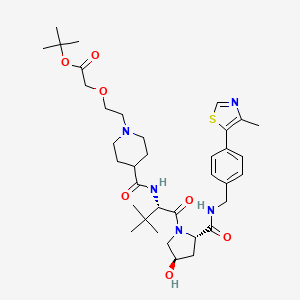

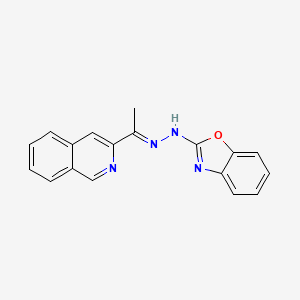
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)


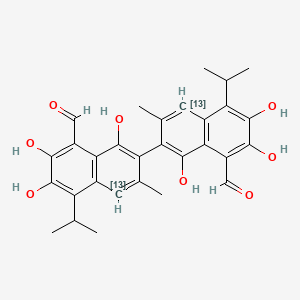
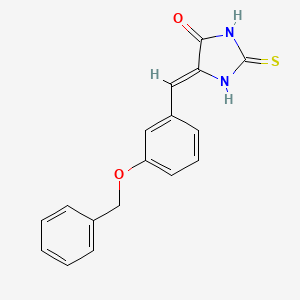

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376231.png)
